molecular formula C24H29N5O3 B11265017 1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11265017
M. Wt: 435.5 g/mol
InChI Key: CEZXJZKBTVKHRE-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a combination of aromatic rings, a triazoloazepine structure, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various coupling reactions. Common reagents and conditions might include:

    Reagents: Aromatic amines, isocyanates, triazole derivatives, catalysts.

    Conditions: Solvent systems (e.g., dichloromethane, ethanol), temperature control (e.g., reflux, room temperature), inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis could be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or developing new synthetic methodologies.

Biology

In biological research, it might be investigated for its potential as a pharmacophore, a molecule that can bind to a biological target and modulate its function.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, DNA/RNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPHENYL)UREA: Lacks the triazoloazepine moiety.

    1-(2-METHYLPHENYL)-3-(TRIAZOLO[4,3-A]AZEPIN-3-YL)UREA: Lacks the dimethoxyphenyl group.

Uniqueness

The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its combination of structural features, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C24H29N5O3/c1-17-9-6-7-10-19(17)25-24(30)29(18-12-13-20(31-2)21(15-18)32-3)16-23-27-26-22-11-5-4-8-14-28(22)23/h6-7,9-10,12-13,15H,4-5,8,11,14,16H2,1-3H3,(H,25,30)

InChI Key

CEZXJZKBTVKHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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